molecular formula C20H19ClN2O3 B2953986 N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797140-23-8

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2953986
CAS No.: 1797140-23-8
M. Wt: 370.83
InChI Key: HKTFLEPEEYDOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran ring, followed by the formation of the piperidine ring. The final step involves the introduction of the 4-chlorophenylmethyl group and the carboxamide functionality. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide: shares similarities with other spiro compounds, such as spiro[cyclohexane-1,4’-piperidine]-1’-carboxamide and spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide.

    Unique Features: The presence of the 4-chlorophenylmethyl group and the specific arrangement of the benzofuran and piperidine rings make it unique. These features contribute to its distinct chemical reactivity and potential biological activity.

Biological Activity

N-[(4-chlorophenyl)methyl]-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as a spiro compound, which is characterized by its unique bicyclic framework. The presence of the 4-chlorophenyl group and the carboxamide functional group suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of spiro compounds have shown cytotoxic effects against various human tumor cell lines. A study reported that specific modifications in the structure led to enhanced activity against breast cancer cells, indicating a promising avenue for further research in oncology .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in cell lines treated with spiro compounds, suggesting that they may trigger programmed cell death.
  • Targeting Specific Enzymes : Some studies indicate that these compounds may act as inhibitors of specific enzymes involved in cancer metabolism .

In Vitro Studies

In vitro studies using various cancer cell lines have confirmed the cytotoxicity of this compound. For example:

  • Breast Cancer Cells : The compound showed an IC50 value indicating effective inhibition of proliferation.
  • Mechanistic Insights : Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis .

In Vivo Studies

Animal models have also been employed to assess the efficacy and safety profile of this compound. Preliminary results suggest that it possesses a favorable therapeutic index, with minimal toxicity observed at effective doses .

Case Studies and Clinical Relevance

A notable case study involved the administration of a related spiro compound in patients with advanced solid tumors. The results indicated a partial response in several cases, supporting the need for further clinical trials to evaluate efficacy and safety comprehensively .

Data Summary Table

Activity TypeObserved EffectReference
Anticancer ActivitySignificant cytotoxicity
Apoptosis InductionIncreased apoptotic markers
Enzyme InhibitionTargeted metabolic pathways
In Vivo EfficacyFavorable therapeutic index

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-15-7-5-14(6-8-15)13-22-19(25)23-11-9-20(10-12-23)17-4-2-1-3-16(17)18(24)26-20/h1-8H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTFLEPEEYDOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.